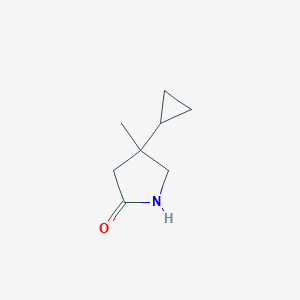
2-(tert-Butyl)thiazole-5-carbaldehyde
Descripción general
Descripción
“2-(tert-Butyl)thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C8H11NOS . It has a molecular weight of 169.25 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(tert-Butyl)thiazole-5-carbaldehyde” consists of a thiazole ring substituted with a tert-butyl group at the 2-position and a formyl group at the 5-position .Aplicaciones Científicas De Investigación
Host-Polarity Tuning White Organic Light Emitting Diode (WOLED)
A notable application of thiazole derivatives is in the field of light-emitting diodes. Research by Zhang et al. (2016) focuses on the development of compounds that undergo reversible excited-state intramolecular proton transfer (ESIPT), leading to tunable emission from blue to yellow, including white-light luminescence. This work paved the way for fabricating a WOLED based on a thiazolo[5,4-d]thiazole ESIPT system, showcasing the potential of such compounds in optoelectronic devices (Zhang et al., 2016).
Synthesis and Structure-Physicochemical Properties Relationship
In another study, Tokárová and Biathová (2018) explored the synthesis and properties of thiazolo[5,4-d]thiazoles, highlighting the relationship between structure and physicochemical characteristics such as UV-Vis and fluorescence. This research underscores the significance of thiazole derivatives in the chemistry of materials, particularly their solubility and luminescence properties (Tokárová & Biathová, 2018).
Novel Synthesis Routes and Heterocycles Formation
Khemnar and Bhanage (2013) developed a novel methodology for the synthesis of heteroaryl ketones through direct C–H activation of aldehydes and thiazoles, offering an efficient, metal-, acid-, and solvent-free approach. This study exemplifies the versatility of thiazole derivatives in organic synthesis, enabling the creation of valuable heteroaryl ketones under environmentally friendly conditions (Khemnar & Bhanage, 2013).
Aggregation-Induced Emission Enhancement (AIEE)
Qian et al. (2007) investigated a novel class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds, demonstrating aggregation-induced emission enhancement due to restricted intramolecular motion. This property is crucial for applications in optoelectronic devices, offering insights into the design of materials with enhanced fluorescence properties upon aggregation (Qian et al., 2007).
Propiedades
IUPAC Name |
2-tert-butyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-8(2,3)7-9-4-6(5-10)11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKHQAAEFSCGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1,3-thiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)






![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)
![Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1439525.png)

![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)